molecular formula C25H21N5O B14961272 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B14961272
M. Wt: 407.5 g/mol
InChI Key: BNUQZGZIOSTEBA-UHFFFAOYSA-N
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Description

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions are various quinazolinone and pyrimidinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial quorum sensing and biofilm formation sets it apart from other similar compounds .

Properties

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H21N5O/c1-15-19-11-5-6-13-22(19)28-24(26-15)30-25-27-16(2)21(23(31)29-25)14-18-10-7-9-17-8-3-4-12-20(17)18/h3-13H,14H2,1-2H3,(H2,26,27,28,29,30,31)

InChI Key

BNUQZGZIOSTEBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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